molecular formula C18H23N5O3 B5537453 N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No. B5537453
M. Wt: 357.4 g/mol
InChI Key: JYZNRVCQMOBETE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves complex organic reactions. A notable method is the three-component reaction of α,β-unsaturated N-arylaldimines, dialkyl but-2-ynedioates, and 2-arylidene Meldrum acids, which afforded mixtures of cis/trans-11-aryl-7-styryl-2,4-dioxa-8-azaspiro[5.5]undec-9-enes with satisfactory yields through a domino [2+2+2] cycloaddition reaction (Liu et al., 2021). This method highlights the intricate steps involved in constructing the spirocyclic framework of the molecule.

Molecular Structure Analysis

The molecular structure of compounds within the dioxaspiro[5.5]undecane family has been elucidated through various spectroscopic techniques. For instance, the study of 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one using 1H, 13C NMR, and several kinds of 2D NMR experiments provided detailed insights into the structural characteristics of these compounds (Zhang et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide and related compounds is diverse, enabling various transformations. For instance, the Prins cascade cyclization has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the compound's ability to undergo complex cycloaddition reactions (Reddy et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. While specific data for N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide may not be readily available, studies on related compounds provide insights into their physical characteristics and how they may be influenced by structural modifications.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are fundamental for the application and handling of these compounds. The synthesis and pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives illustrate the importance of understanding these chemical properties for developing novel compounds with desired functionalities (Duran & Canbaz, 2013).

Scientific Research Applications

  • Synthesis Techniques : A study by Gozalishvili et al. (2008) details the synthesis of new tetraazaspiro[5,5]-undec-4-ene-2,7,9,11-tetraones, a class related to the specified compound, using a one-pot procedure. This indicates the potential for developing efficient synthesis methods for such compounds (Gozalishvili et al., 2008).

  • Pharmacological Properties : Cohen et al. (1978) investigated the analgesic activity of novel spiro heterocycles, which are structurally related to the compound . Their research contributes to understanding the pharmacological applications of such compounds (Cohen et al., 1978).

  • Polymer Stabilization : Yachigo et al. (1992) explored the use of similar compounds in polymer stabilization, particularly the synergistic effects between phenolic and thiopropionate type antioxidants. This research opens avenues for using these compounds in material science applications (Yachigo et al., 1992).

  • Drug Delivery Systems : Nita et al. (2015) focused on the potential of polymeric networks incorporating similar spiro compounds for controlled drug release. This highlights their applicability in developing advanced drug delivery systems (Nita et al., 2015).

  • Chiral Separation and Configuration : Liang et al. (2008) studied the chiral separation of spiro compounds, relevant to pharmaceutical applications, demonstrating their potential in resolving enantiomers, which is crucial in drug synthesis (Liang et al., 2008).

  • Block Copolymer Materials : Brannigan et al. (2014) described the organocatalytic ring-opening polymerization of a related cyclic carbonate, leading to the creation of block copolymer materials. Such research underlines the compound's utility in polymer chemistry (Brannigan et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the potential mechanisms of action .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c24-17(11-14-1-3-16(4-2-14)23-13-19-21-22-23)20-15-5-8-26-18(12-15)6-9-25-10-7-18/h1-4,13,15H,5-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZNRVCQMOBETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1NC(=O)CC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

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